
(1-Methoxyhexa-3,4-dien-3-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxyhexa-3,4-dien-3-yl)benzene is an organic compound characterized by a benzene ring attached to a methoxy group and a hexa-3,4-dien-3-yl chain. This compound is of interest due to its unique structure, which combines aromatic and aliphatic elements, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxyhexa-3,4-dien-3-yl)benzene typically involves the reaction of benzene derivatives with appropriate aliphatic chains. One common method is the electrophilic aromatic substitution, where a benzene ring reacts with an electrophile to form the desired product. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl₃) and solvents like dichloromethane (CH₂Cl₂) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methoxyhexa-3,4-dien-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) and halogens like bromine (Br₂).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated benzenes and other substituted derivatives.
Aplicaciones Científicas De Investigación
(1-Methoxyhexa-3,4-dien-3-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of (1-Methoxyhexa-3,4-dien-3-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution, where the benzene ring reacts with electrophiles to form intermediates that further react to yield the final products . The pathways involved include the formation of carbocation intermediates and subsequent stabilization through resonance .
Comparación Con Compuestos Similares
Similar Compounds
Benzene: A simple aromatic compound with a six-membered ring.
Toluene: Benzene with a methyl group attached.
Styrene: Benzene with a vinyl group attached.
Uniqueness
(1-Methoxyhexa-3,4-dien-3-yl)benzene is unique due to its combination of a methoxy group and a hexa-3,4-dien-3-yl chain attached to the benzene ring. This structure imparts distinct chemical properties and reactivity compared to simpler benzene derivatives .
Propiedades
Número CAS |
79012-27-4 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
InChI |
InChI=1S/C13H16O/c1-3-7-12(10-11-14-2)13-8-5-4-6-9-13/h3-6,8-9H,10-11H2,1-2H3 |
Clave InChI |
SPSYVIVCIDXEJB-UHFFFAOYSA-N |
SMILES canónico |
CC=C=C(CCOC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



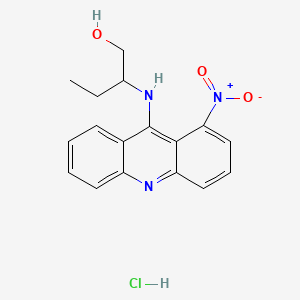
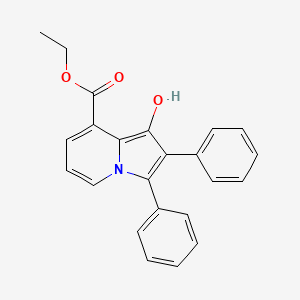

![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
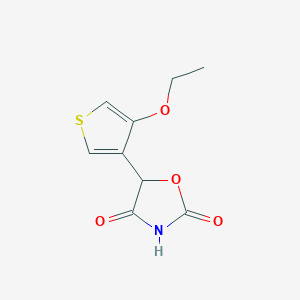
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
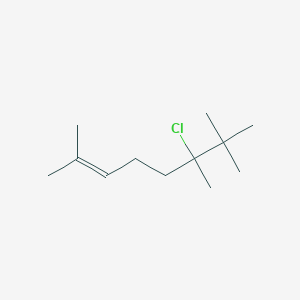
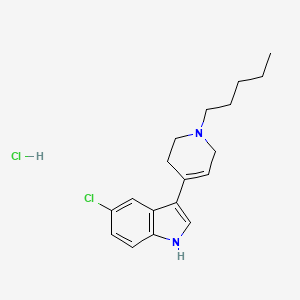
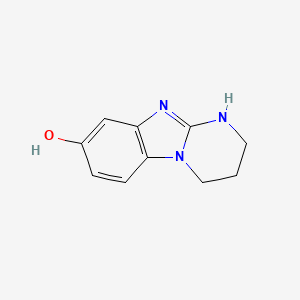
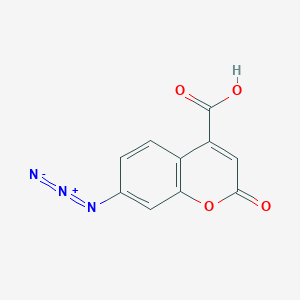

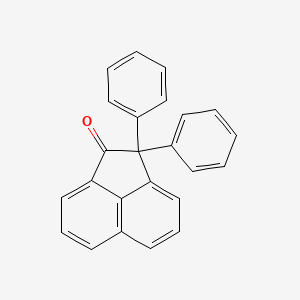
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
